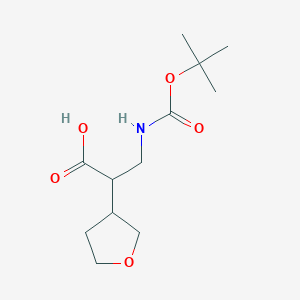

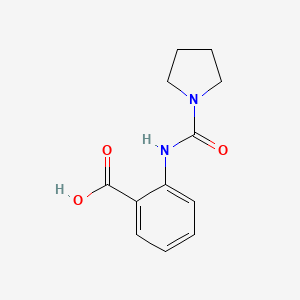

![molecular formula C25H27N3O6S B3007505 N-(苯并[d][1,3]二氧杂环-5-基甲基)-2-((1-(2-氧代-2-(哌啶-1-基)乙基)-1H-吲哚-3-基)磺酰基)乙酰胺 CAS No. 878057-69-3](/img/structure/B3007505.png)

N-(苯并[d][1,3]二氧杂环-5-基甲基)-2-((1-(2-氧代-2-(哌啶-1-基)乙基)-1H-吲哚-3-基)磺酰基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that appears to be related to piperidine derivatives, which are known for their various biological activities. The structure suggests the presence of a piperidine moiety, an indole group, and a sulfonylacetamide linkage, which are often seen in pharmacologically active compounds. The benzo[d][1,3]dioxol-5-ylmethyl group indicates the presence of a methylenedioxyphenyl component, which is a common feature in many bioactive molecules.

Synthesis Analysis

While the specific synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is not detailed in the provided papers, similar piperidine derivatives have been synthesized through various methods. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with a piperidine followed by N-sulfonation . This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by spectroscopic methods such as 1H-NMR and IR, as well as elemental analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule. The presence of a piperidine ring, a sulfonyl group, and an indole moiety would be expected to contribute to the molecule's chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, often related to their function as ligands for biological receptors. N-alkylation of the sulfonamide moiety has been used to design selective receptor ligands or multifunctional agents . The reactivity of the sulfonyl group and the piperidine nitrogen can be exploited to introduce additional functional groups or to modify the compound's pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a piperidine ring typically imparts basicity to the molecule, which can affect its solubility and permeability. The sulfonyl group is polar and may enhance the compound's solubility in water. The indole moiety is aromatic and contributes to the molecule's overall stability and potential for π-π interactions. These properties are crucial for the compound's biological activity and pharmacokinetics.

Relevant Case Studies

The provided papers do not include case studies on the exact compound . However, related piperidine derivatives have been evaluated for their biological activities. For example, certain N-alkylated arylsulfonamides showed antidepressant-like and pro-cognitive properties in animal models . Another piperidine derivative was found to be a potent inhibitor of acetylcholinesterase and showed promise as an antidementia agent . These studies highlight the therapeutic potential of piperidine derivatives in treating central nervous system disorders and suggest that the compound may also possess significant biological activities.

科学研究应用

合成和抗菌研究

研究人员合成了各种 N-取代的乙酰胺衍生物,其中包括结构上与 N-(苯并[d][1,3]二氧杂环-5-基甲基)-2-((1-(2-氧代-2-(哌啶-1-基)乙基)-1H-吲哚-3-基)磺酰基)乙酰胺相关的化合物。发现这些化合物表现出中等至良好的抗菌活性,突出了它们在开发新型抗菌剂中的潜力 (Khalid 等人,2016 年)。

酶抑制活性

在相关研究中,合成了带有哌啶核的 N-取代乙酰胺衍生物,并评估了它们对乙酰胆碱酯酶和丁酰胆碱酯酶等酶的活性。研究得出的结论是,这些化合物表现出有希望的活性,表明它们在治疗与酶功能障碍相关的疾病中具有潜在应用 (Khalid 等人,2012 年)。

抗菌和抗氧化剂

另一项研究涉及合成具有吲哚部分的苯并二氮杂卓结构的化合物,这些化合物表现出有效的抗菌和抗氧化活性。这些发现表明此类化合物在治疗和预防氧化应激相关疾病和感染方面的潜在应用 (Naraboli 和 Biradar,2017 年)。

抗疟和抗病毒应用

还有研究表明相关磺酰胺衍生物在抗疟和抗病毒疗法中的潜在用途。一项研究强调了这些化合物在抑制疟疾和 SARS-CoV-2 等病原体存活至关重要的酶方面的有效性 (Fahim 和 Ismael,2021 年)。

癌症研究

在肿瘤学领域,各种结构上与 N-(苯并[d][1,3]二氧杂环-5-基甲基)-2-((1-(2-氧代-2-(哌啶-1-基)乙基)-1H-吲哚-3-基)磺酰基)乙酰胺相关的衍生物已显示出作为抗肿瘤剂的希望。这些化合物在抑制癌细胞增殖方面表现出潜力,为癌症治疗的进一步研究提供了基础 (Ahmed 等人,2018 年)。

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O6S/c29-24(26-13-18-8-9-21-22(12-18)34-17-33-21)16-35(31,32)23-14-28(20-7-3-2-6-19(20)23)15-25(30)27-10-4-1-5-11-27/h2-3,6-9,12,14H,1,4-5,10-11,13,15-17H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUHJXAWYUBHKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

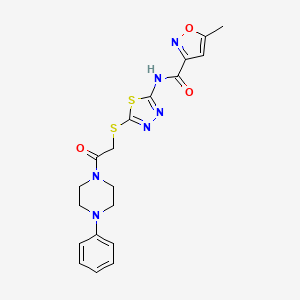

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B3007426.png)

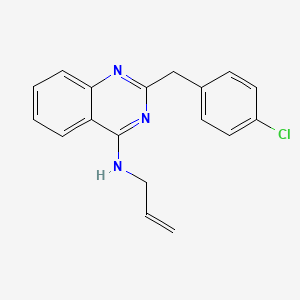

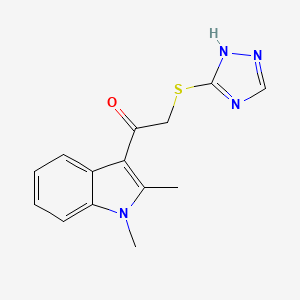

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B3007429.png)

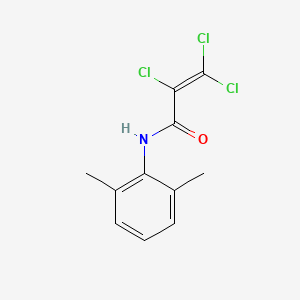

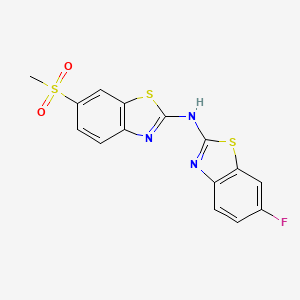

![3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007432.png)

![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B3007438.png)

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)

![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)

![N-isopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3007444.png)